Cas no 132362-42-6 (10-Hydroxyneoline)

10-ヒドロキシネオリン(10-Hydroxyneoline)は、ジテルペンアルカロイドの一種であり、主にアコニトム属植物に含まれる生理活性化合物です。その化学構造はネオリン骨格にヒドロキシル基が結合した特徴を持ち、高い立体特異性を示します。薬理学的には抗炎症作用や神経保護効果が報告されており、創薬研究において注目されています。特に、選択的な酵素阻害活性や細胞内シグナル伝達調節能が評価され、構造活性相関(SAR)研究の重要なモデル化合物として利用されます。安定性に優れた結晶性固体として単離可能であり、精密有機合成のターゲットとしても意義深い物質です。

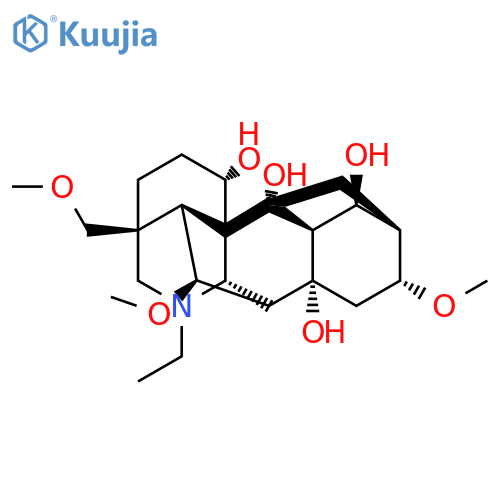

10-Hydroxyneoline structure

商品名:10-Hydroxyneoline

10-Hydroxyneoline 化学的及び物理的性質

名前と識別子

-

- 10-Hydroxyneoline

- [ "" ]

- 132362-42-6

-

- インチ: InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3

- InChIKey: COLAMBKEZAEWGO-UHFFFAOYSA-N

- ほほえんだ: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC

計算された属性

- せいみつぶんしりょう: 453.27265258g/mol

- どういたいしつりょう: 453.27265258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 798

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 13

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(6.3 g/l)(25ºC)、

10-Hydroxyneoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2569-1 mg |

10-Hydroxyneoline |

132362-42-6 | 1mg |

¥2835.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2569-1 ml * 10 mm |

10-Hydroxyneoline |

132362-42-6 | 1 ml * 10 mm |

¥ 4520 | 2024-07-20 | ||

| TargetMol Chemicals | TN2569-1 mL * 10 mM (in DMSO) |

10-Hydroxyneoline |

132362-42-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| TargetMol Chemicals | TN2569-5mg |

10-Hydroxyneoline |

132362-42-6 | 5mg |

¥ 4420 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H69880-5mg |

10-Hydroxyneoline |

132362-42-6 | ,HPLC≥98% | 5mg |

¥6240.0 | 2023-09-07 | |

| TargetMol Chemicals | TN2569-5 mg |

10-Hydroxyneoline |

132362-42-6 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| A2B Chem LLC | AA47220-5mg |

10-Hydroxyneoline |

132362-42-6 | 97.5% | 5mg |

$785.00 | 2024-04-20 |

10-Hydroxyneoline 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

132362-42-6 (10-Hydroxyneoline) 関連製品

- 509-20-6(Aconine)

- 5066-78-4(Chasmanine)

- 466-26-2(Neoline)

- 39089-30-0(Karacoline)

- 80665-72-1(Fuziline)

- 20501-56-8(Talatizamine)

- 61389-26-2(Lignoceric Acid-d4)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:132362-42-6)10-Hydroxyneoline

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ